molecular formula C9H8N2O2 B042129 Ethyl 2-cyanoisonicotinate CAS No. 58481-14-4

Ethyl 2-cyanoisonicotinate

Cat. No. B042129
CAS RN: 58481-14-4
M. Wt: 176.17 g/mol
InChI Key: HZIKYLAZZZSYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanoisonicotinate is a compound of interest in various fields of chemistry and materials science due to its versatile chemical structure, which allows for a wide range of chemical reactions and properties. This report delves into its synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of ethyl 2-cyanoisonicotinate involves several steps, highlighting the complexity and precision required in chemical synthesis. A notable example is the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which showcases the detailed approach in creating structurally similar compounds. This process is characterized by X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC–MS) analysis, element analysis, and nuclear magnetic resonance (NMR) spectroscopy, proposing a reaction mechanism for the synthesis (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of ethyl 2-cyanoisonicotinate derivatives provides insight into the compound's configuration and interaction potential. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was analyzed using 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. The analysis employed density functional theory (DFT) calculations, confirming the molecule's structure and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 2-cyanoisonicotinate participates in various chemical reactions, demonstrating its reactivity and the formation of complex molecules. An effective approach to synthesizing ethyl 2-((alkylamino)(cyano)methyl) acrylates illustrates the compound's versatility in chemical synthesis and potential for creating bioactive molecules (Arfaoui & Amri, 2009).

Physical Properties Analysis

The physical properties of ethyl 2-cyanoisonicotinate derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, for instance, reveals the molecule's stacking in layers, indicating no significant intermolecular interactions, which could influence solubility and melting points (Boukhedena et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties of ethyl 2-cyanoisonicotinate, including reactivity, stability, and interaction with other molecules, is essential for its application in synthesis and material science. The experimental and theoretical study on a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate highlights its strong electrophile nature and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).

Scientific Research Applications

  • Biocompatibility and Tissue Adhesion :

    • Ethyl 2-cyanoacrylate has been explored for its biocompatibility and effectiveness in tissue repair and controlling hemorrhage in vascular, myocardial, and pulmonary surgery. It doesn't show significant histopathological differences compared to conventional sutures (Kaplan et al., 2004).
    • It is also biocompatible with human osteoblast cell cultures, suggesting potential use in bone graft fixation (de Melo et al., 2013).
  • Dental Applications :

    • Ethyl and isobutyl 2-cyanoacrylates provide strong, durable bonds to human enamel and dentin, suggesting their application in dental adhesives (Beech, 1972).
  • Insecticidal Properties :

    • N-cyano 2-(substituted amino)ethyl methyl sulfoximine derivatives, a new chemical family of neonicotinoids, show moderate insecticidal activities against Myzus persicae (Yu et al., 2008).
  • Chemical Synthesis and Analysis :

    • Studies have synthesized novel compounds with cyanoacrylate structures, expanding the understanding of reaction mechanisms in organic chemistry (Zhou et al., 2008).
    • Research into the geometry of isomers in related compounds aids in the assignment of their chemical properties (Giralt et al., 1975).
  • Antioxidant and Anti-inflammatory Properties :

    • Ethyl 2-(2-cyano-3- (substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit promising antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).
  • Potential Risks and Complications :

    • Ethyl 2-cyanoacrylate can cause severe tissue reaction and neurological deficits in certain applications, emphasizing the need for caution in its use (Diaz et al., 1978).

Safety And Hazards

Ethyl 2-cyanoisonicotinate is classified as a hazardous substance. It has a GHS07 signal word, indicating that it is harmful if swallowed (H302). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 2-cyanoisonicotinate holds immense potential in scientific research. With its diverse applications in various fields, such as medicinal chemistry and organic synthesis, this compound serves as a valuable precursor for the synthesis of diverse bioactive heterocyclic scaffolds .

properties

IUPAC Name

ethyl 2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIKYLAZZZSYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540098
Record name Ethyl 2-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanoisonicotinate

CAS RN

58481-14-4
Record name Ethyl 2-cyano-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58481-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyanoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyanoisonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanoisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyanoisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyanoisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyanoisonicotinate

Citations

For This Compound
4
Citations
CA Lipinski, JL LaMattina, PJ Oates - Journal of medicinal …, 1986 - ACS Publications
… The amine precursor of triazole 11 (Table II) was prepared by a sequence starting with ethyl 2-cyanoisonicotinate (Scheme I) while that for triazoles 13 and 17 (Table II) was prepared by …
Number of citations: 52 pubs.acs.org
U Sheridan, JF Gallagher, J McGinley - Tetrahedron, 2016 - Elsevier
The synthesis of asymmetric diester derivatives of pyridyl-tetrazole ligands was successfully undertaken. Five crystal structures are reported including three asymmetric diesters (one of …
Number of citations: 4 www.sciencedirect.com
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org
PV Fish, GA Allan, S Bailey, J Blagg… - Journal of medicinal …, 2007 - ACS Publications
6-Cyclohexyl-N-hydroxy-3-(1,2,4-oxadiazol-5-yl)hexanamides were previously disclosed as inhibitors of procollagen C-proteinase (PCP) culminating in the identification of amide 1. Our …
Number of citations: 70 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.